molecular formula C15H12N4O2S2 B2927264 N-(benzo[d]thiazol-2-yl)-6-oxo-2,3,4,6-tetrahydropyrimido[2,1-b][1,3]thiazine-3-carboxamide CAS No. 1396865-99-8

N-(benzo[d]thiazol-2-yl)-6-oxo-2,3,4,6-tetrahydropyrimido[2,1-b][1,3]thiazine-3-carboxamide

Cat. No.: B2927264
CAS No.: 1396865-99-8
M. Wt: 344.41
InChI Key: PBIUWAKSUVTWRV-UHFFFAOYSA-N
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Description

This compound is a complex organic molecule that contains several functional groups and rings, including a benzothiazole ring and a tetrahydropyrimidothiazine ring . It has been studied in the context of medicinal chemistry, with potential applications in the treatment of various diseases .


Molecular Structure Analysis

The molecular structure of this compound can be inferred from its name and the general structures of its functional groups. It contains a benzothiazole ring, which is a bicyclic compound consisting of a benzene ring fused to a thiazole ring. Attached to this is a tetrahydropyrimidothiazine ring, which is a type of heterocyclic compound containing nitrogen and sulfur atoms .


Physical and Chemical Properties Analysis

The physical and chemical properties of this compound can be inferred from its structure and the properties of similar compounds. For example, it is likely to have a high melting point due to its complex structure . Its chemical properties, such as reactivity, can be inferred from the functional groups it contains .

Scientific Research Applications

Antioxidant Activity

Compounds derived from Tetrahydropyrimidine, including those similar to N-(benzo[d]thiazol-2-yl)-6-oxo-2,3,4,6-tetrahydropyrimido[2,1-b][1,3]thiazine-3-carboxamide, have been investigated for their antioxidant activities. The synthesized compounds demonstrated significant antioxidant properties, making them potentially useful in contexts where oxidative stress is a concern (Salem et al., 2015).

Antimicrobial and Antifungal Activity

Novel compounds synthesized from analogs like the N-(benzo[d]thiazol-2-yl) derivatives displayed promising antibacterial and antifungal activities. This includes effectiveness against various bacteria such as Staphylococcus aureus and Bacillus subtilis, as well as cytotoxic activity against mammalian cell lines, suggesting potential applications in the treatment of microbial infections (Palkar et al., 2017).

Anticancer Potential

Research has identified the potential of this compound derivatives in anticancer applications. Various synthesized compounds showed promising cytotoxic effects against cancer cell lines, indicating their potential in the development of novel cancer treatments (Senthilkumar et al., 2021).

Bioavailability and Lipophilicity

Studies involving analogs of N-(benzo[d]thiazol-2-yl) compounds have explored their bioavailability and lipophilicity, essential factors for the effectiveness of pharmaceutical agents. Certain derivatives demonstrated improved bioavailability due to increased lipophilicity, a crucial aspect in the design of effective drug molecules (Kohara et al., 1996).

Future Directions

The future research directions for this compound could involve further exploration of its potential medicinal applications, as well as detailed studies of its synthesis, chemical reactions, and physical and chemical properties .

Properties

IUPAC Name

N-(1,3-benzothiazol-2-yl)-6-oxo-3,4-dihydro-2H-pyrimido[2,1-b][1,3]thiazine-3-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H12N4O2S2/c20-12-5-6-16-15-19(12)7-9(8-22-15)13(21)18-14-17-10-3-1-2-4-11(10)23-14/h1-6,9H,7-8H2,(H,17,18,21)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PBIUWAKSUVTWRV-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C(CSC2=NC=CC(=O)N21)C(=O)NC3=NC4=CC=CC=C4S3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H12N4O2S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

344.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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